Methylcyanamide
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Overview
Description
Methylcyanamide is an organic compound with the chemical formula C₂H₄N₂. It is a derivative of cyanamide, featuring a nitrile group attached to an amino group. This compound is a crystalline solid at room temperature and is known for its applications in various fields, including agriculture, pharmaceuticals, and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methylcyanamide can be synthesized through the reaction of cyanamide with methyl chloroformate in the presence of a phase transfer catalyst. The reaction is typically carried out in an aqueous medium with the pH maintained between 9 and 11 .
Industrial Production Methods: The industrial production of this compound involves the hydrolysis of calcium cyanamide, which is prepared from calcium carbide via the Frank-Caro process. This method ensures a high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Methylcyanamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitriles and amides.
Reduction: Reduction reactions can convert it into primary amines.
Substitution: It participates in nucleophilic substitution reactions, where the nitrile group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like hydroxide ions and amines are commonly employed.
Major Products:
Oxidation: Produces nitriles and amides.
Reduction: Yields primary amines.
Substitution: Results in various substituted cyanamides.
Scientific Research Applications
Methylcyanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: It serves as a precursor in the synthesis of biologically active molecules.
Medicine: this compound derivatives are explored for their potential therapeutic properties.
Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and other organic compounds
Mechanism of Action
The mechanism of action of methylcyanamide involves its interaction with various molecular targets. It can act as an electrophile due to the presence of the nitrile group, facilitating nucleophilic attack by other molecules. This interaction can lead to the formation of various products depending on the reaction conditions and reagents used .
Comparison with Similar Compounds
Cyanamide: The parent compound, which has similar reactivity but lacks the methyl group.
Calcium Cyanamide: Used primarily in agriculture as a fertilizer.
Dicyandiamide: A dimer of cyanamide, used in the production of melamine and other chemicals
Uniqueness: Methylcyanamide is unique due to its specific reactivity profile, which is influenced by the presence of the methyl group. This modification allows for distinct chemical behavior and applications compared to its parent compound, cyanamide .
Properties
IUPAC Name |
methylcyanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4N2/c1-4-2-3/h4H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCLITRXWHZUNCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801004677 |
Source
|
Record name | Methylcyanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801004677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
56.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84406-63-3 |
Source
|
Record name | Methylcyanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801004677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: How is methylcyanamide generated during chemical reactions?
A2: this compound can be generated as a reactive intermediate in various chemical reactions. For example, 1-methyl-5-tetrazolyllithium, a useful reagent for synthesizing substituted tetrazoles, undergoes fragmentation at temperatures above -50°C []. This fragmentation yields lithium this compound and nitrogen gas as products []. This highlights the importance of controlling reaction conditions when working with this compound precursors.
Q2: Are there any interesting applications of this compound derivatives in organic synthesis?
A4: this compound derivatives have found application in the synthesis of complex molecules. For example, [4-(4-methoxyphenyl)-8-oxo-3-(phenylselanyl)spiro[4.5]deca-3,6,9-trien-2-yl]this compound was synthesized through the addition of phenylselenyl bromide to a precursor cyanamide []. This highlights the versatility of this compound derivatives as building blocks in organic synthesis, particularly for creating compounds with potential biological activity.
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